molecular formula C12H9Cl2N5OS B14872462 5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B14872462
M. Wt: 342.2 g/mol
InChI Key: JTVKOMNSPPIMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a synthetic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-amino-1,2,4-triazole-3-thiol under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the benzyl chloride, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and solvents used .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one stands out due to its unique combination of functional groups, which confer distinct biological activities. Its dichlorobenzyl moiety enhances its antimicrobial properties, while the triazolo-pyrimidine core contributes to its anticancer and neuroprotective effects .

Properties

Molecular Formula

C12H9Cl2N5OS

Molecular Weight

342.2 g/mol

IUPAC Name

5-amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C12H9Cl2N5OS/c13-7-2-1-6(8(14)3-7)5-21-12-18-17-11-16-10(20)4-9(15)19(11)12/h1-4H,5,15H2,(H,16,17,20)

InChI Key

JTVKOMNSPPIMLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C3N2C(=CC(=O)N3)N

Origin of Product

United States

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